![molecular formula C25H22BrPSe B14616450 Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide CAS No. 60466-52-6](/img/structure/B14616450.png)
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide is an organophosphorus compound with the formula [(C₆H₅)₃PCH₂SeC₆H₅]Br. It is a white solid that is soluble in polar organic solvents. This compound is a bromide salt of a phosphonium cation and is used widely in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide is synthesized by treating triphenylphosphine with phenylselenylmethyl bromide. The reaction proceeds as follows:
[ \text{Ph}_3\text{P} + \text{PhSeCH}_2\text{Br} \rightarrow \text{Ph}_3\text{PCH}_2\text{SePh} \text{Br} ]
This reaction typically requires an inert atmosphere and is conducted in a polar solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified by recrystallization or column chromatography.
化学反应分析
Types of Reactions
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide undergoes several types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form phosphonium ylides.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Phenylseleno selenoxide.
Reduction: Phosphonium ylide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide has several applications in scientific research:
Chemistry: Used in the Wittig reaction for the synthesis of alkenes. It is also employed in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of phosphonium, triphenyl[(phenylseleno)methyl]-, bromide involves the formation of a phosphonium ylide. The ylide can then react with carbonyl compounds to form alkenes via the Wittig reaction. The molecular targets and pathways involved include the interaction of the ylide with the carbonyl carbon, leading to the formation of a betaine intermediate, which subsequently decomposes to form the desired alkene and a phosphine oxide byproduct.
相似化合物的比较
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide is unique due to the presence of the phenylseleno group, which imparts distinct reactivity compared to other phosphonium salts. Similar compounds include:
Methyltriphenylphosphonium bromide: Lacks the phenylseleno group and is used primarily in the Wittig reaction.
Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group instead of a methyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group and is used in various organic synthesis reactions.
This compound stands out due to its ability to participate in unique oxidation and reduction reactions, making it a valuable reagent in synthetic chemistry.
属性
CAS 编号 |
60466-52-6 |
|---|---|
分子式 |
C25H22BrPSe |
分子量 |
512.3 g/mol |
IUPAC 名称 |
triphenyl(phenylselanylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C25H22PSe.BrH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChI 键 |
MGGYOSARPBFKBN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](C[Se]C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


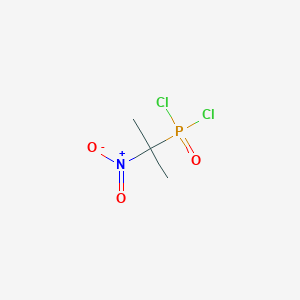

![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

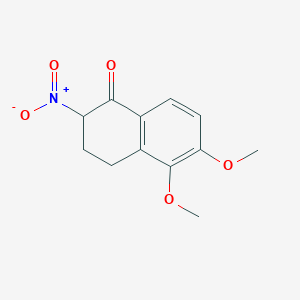
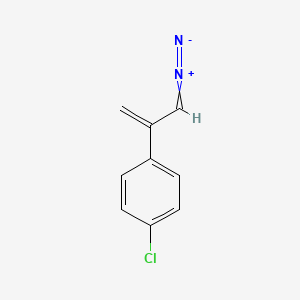
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
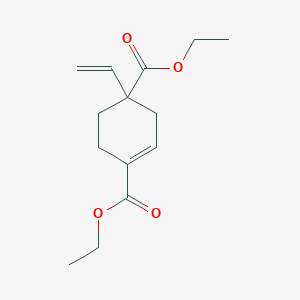
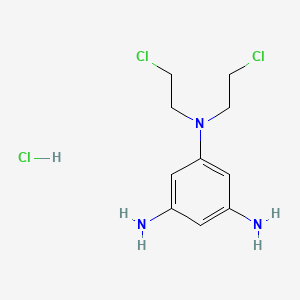
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

